molecular formula C20H22O5 B12331568 5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one

5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one

Cat. No.: B12331568
M. Wt: 342.4 g/mol
InChI Key: ZRWDVMGAUGYBTI-UHFFFAOYSA-N
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Description

5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one is a complex organic compound belonging to the class of chromanones. Chromanones are oxygen-containing heterocycles that serve as significant structural entities in various medicinal compounds. This compound is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one involves multiple steps, including aldol condensation, intramolecular cyclization, and oxidation reactions. The key synthetic steps include:

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of novel compounds with potential therapeutic properties.

    Biology: Studied for its biological activities, including anticancer, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential use in treating various diseases, including cancer, diabetes, and cardiovascular disorders.

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one involves its interaction with various molecular targets and pathways. The compound exhibits its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one is unique due to its specific structural features, such as the presence of hydroxyl groups and the hexahydropyrano ring. These features contribute to its distinct biological activities and potential therapeutic applications .

Biological Activity

5-Hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one is a complex flavonoid compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure

  • Molecular Formula : C25H30O5
  • Molecular Weight : 410.5 g/mol
  • IUPAC Name : this compound
  • InChI Key : IVWVIMKCJWWGKG-UHFFFAOYSA-N

Structural Characteristics

The compound features multiple hydroxyl groups and a prenylated side chain that contribute to its biological activity. Its unique structure allows for interactions with various molecular targets within biological systems.

Antioxidant Properties

One of the primary biological activities of this compound is its antioxidant capacity. It has been shown to scavenge free radicals effectively, which can help reduce oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases.

Enzyme Modulation

Research indicates that this compound can modulate the activity of enzymes such as phosphodiesterase 5 (PDE5). By inhibiting PDE5, the compound may enhance cellular signaling pathways related to vasodilation and inflammation reduction.

Anti-inflammatory Effects

Studies have demonstrated that this flavonoid exhibits anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cells and inhibit tumor growth in vitro. The mechanisms involve the modulation of cell cycle regulation and enhancement of apoptotic pathways.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentrations compared to controls.

Assay TypeIC50 Value (µg/mL)
DPPH25 ± 2
ABTS30 ± 3

Study 2: PDE5 Inhibition

In vitro assays demonstrated that the compound inhibits PDE5 activity with an IC50 value of approximately 15 µM. This inhibition was associated with increased levels of cyclic GMP (cGMP), indicating enhanced signaling pathways related to vasodilation.

Study 3: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels:

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150 ± 10200 ± 15
Compound70 ± 890 ± 12

Properties

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one

InChI

InChI=1S/C20H22O5/c1-20(2)8-7-13-15(25-20)9-16-17(18(13)22)19(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-8,10,13,15-18,21-22H,9H2,1-2H3

InChI Key

ZRWDVMGAUGYBTI-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2C(O1)CC3C(C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C

Origin of Product

United States

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